molecular formula C15H12F2O B1441728 1,3-Bis(2-fluorophenyl)propan-2-one CAS No. 1425-89-4

1,3-Bis(2-fluorophenyl)propan-2-one

Cat. No. B1441728
CAS RN: 1425-89-4
M. Wt: 246.25 g/mol
InChI Key: ZPMDLKAIBNZIKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis(2-fluorophenyl)propan-2-one is a chemical compound with the molecular formula C15H12F2O and a molecular weight of 246.25 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 1,3-Bis(2-fluorophenyl)propan-2-one consists of 31 bonds in total. There are 19 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aliphatic) .


Chemical Reactions Analysis

While specific chemical reactions involving 1,3-Bis(2-fluorophenyl)propan-2-one are not available, there are studies on similar compounds. For instance, a study discusses the organocatalytic direct asymmetric Michael addition of bis(phenylthio)propan-2-one to differently substituted aromatic nitroalkenes .

Scientific Research Applications

Environmental Science

In environmental science, the study of fluorinated compounds like 1,3-Bis(2-fluorophenyl)propan-2-one helps in understanding the behavior of pollutants. Its analogs can be used as tracers to monitor the environmental fate of organic pollutants, especially in aquatic systems.

Each of these applications leverages the unique properties of 1,3-Bis(2-fluorophenyl)propan-2-one , demonstrating its versatility and importance across various fields of scientific research. The compound’s ability to introduce fluorine atoms into other molecules is particularly valuable, given the significant impact of fluorination on the properties of organic compounds .

properties

IUPAC Name

1,3-bis(2-fluorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O/c16-14-7-3-1-5-11(14)9-13(18)10-12-6-2-4-8-15(12)17/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMDLKAIBNZIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)CC2=CC=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(2-fluorophenyl)propan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.